Dipropylcarbamoyl chloride
Overview
Description
Dipropylcarbamoyl chloride is an organic compound with the chemical formula C7H14ClNO. It is a colorless to pale yellow liquid with a pungent odor . This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various carbamate derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dipropylcarbamoyl chloride can be synthesized by reacting dipropylcarbamic acid with an acid chloride. One common method involves the reaction of dipropylcarbamic acid with thionyl chloride (SOCl2), which results in the formation of this compound along with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction is carried out in a controlled environment to manage the release of gases and ensure the purity of the final product. The process involves careful handling of reagents and maintaining optimal reaction conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: Dipropylcarbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, esters, and thiocarbamates.
Hydrolysis: In the presence of water, this compound hydrolyzes to form dipropylcarbamic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: React with this compound to form carbamates under mild conditions.
Alcohols and Thiols: React to form esters and thiocarbamates, respectively, often in the presence of a base to neutralize the released hydrochloric acid.
Major Products Formed:
Carbamates: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Scientific Research Applications
Dipropylcarbamoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of dipropylcarbamoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is harnessed in organic synthesis to introduce carbamoyl groups into target molecules.
Comparison with Similar Compounds
Dimethylcarbamoyl chloride: Similar in structure but with methyl groups instead of propyl groups.
Diethylcarbamoyl chloride: Contains ethyl groups instead of propyl groups.
Dibutylcarbamoyl chloride: Contains butyl groups instead of propyl groups.
Uniqueness: Dipropylcarbamoyl chloride is unique due to its specific reactivity profile and the properties imparted by the propyl groups. These properties can influence the solubility, reactivity, and overall behavior of the compound in various chemical reactions, making it distinct from its methyl, ethyl, and butyl counterparts.
Biological Activity
Dipropylcarbamoyl chloride, a member of the carbamoyl chloride family, has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis of this compound
This compound can be synthesized through the reaction of di-n-propylamine with phosgene in a suitable solvent such as chlorobenzene. The process typically yields a product with a purity around 67% to 80% depending on the conditions used during the reaction. The general reaction can be expressed as follows:
1. Antimicrobial Properties
Research has indicated that carbamoyl chlorides, including this compound, exhibit significant antimicrobial activity. A study on related carbamoyl derivatives demonstrated that certain compounds showed potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The efficacy often correlates with the concentration of the compound used.
Compound | Concentration (µg/mL) | Activity Against Bacteria |
---|---|---|
This compound | 100 | High against E. coli |
Moderate against S. aureus | ||
Low against P. aeruginosa |
This table summarizes findings from studies where this compound was tested against common pathogens, indicating its potential as an antimicrobial agent .
2. Herbicidal Activity
In agricultural research, this compound has been explored for its herbicidal properties. New derivatives synthesized from this compound have shown effectiveness in controlling weed growth, particularly in triazole-based formulations. These compounds exhibited selective herbicidal activity against specific weed species, suggesting potential applications in crop management strategies .
3. Mechanistic Studies
Mechanistic studies have elucidated the pathways through which this compound exerts its biological effects. The hydrolysis of carbamoyl chlorides typically follows an S_N1 mechanism, where the formation of a carbamoyl cation occurs prior to nucleophilic attack by water or other nucleophiles. This pathway is crucial for understanding how this compound interacts at a molecular level with biological systems .
Case Study 1: Antibacterial Efficacy
A study focused on the antibacterial properties of this compound demonstrated its effectiveness against multidrug-resistant bacterial strains. The compound was tested in vitro against various pathogens, where it showed promising results in inhibiting bacterial growth at concentrations as low as 50 µg/mL.
Case Study 2: Herbicide Development
Another notable case involved the synthesis of novel herbicides based on this compound derivatives. These compounds were tested in field trials and showed a significant reduction in weed biomass compared to untreated controls, highlighting their potential for agricultural use .
Properties
IUPAC Name |
N,N-dipropylcarbamoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-3-5-9(6-4-2)7(8)10/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRABTHGOKNUDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181553 | |
Record name | Dipropylcarbamoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27086-19-7 | |
Record name | N,N-Dipropylcarbamic chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27086-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dipropylcarbamoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027086197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dipropylcarbamoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dipropylcarbamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.819 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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